4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole
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Overview
Description
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of 5-methyl-1,3-dioxol-2-one derivatives using chlorine or sulfuryl chloride . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hypochlorite, N-halosuccinimides, and phosphorus oxychloride . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation reactions may produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: This compound shares a similar chloromethyl group but differs in its overall structure and reactivity.
2-Chloroimidazole: Another heterocyclic compound with chlorine atoms, but with a different ring structure and chemical properties.
Uniqueness
4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole is unique due to its combination of sulfur, nitrogen, and chlorine atoms within a single ring structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-5-(chloromethyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHYYWAQUOMHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=NS1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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